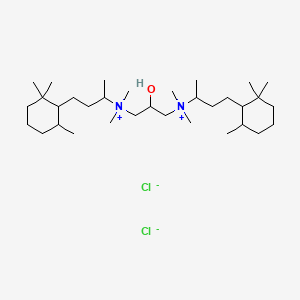
Ammonium, (2-hydroxytrimethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-hydroxytrimethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate is a complex organic compound with the molecular formula C9H24Cl2N2O. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-hydroxytrimethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate typically involves the reaction of 2-hydroxytrimethylene with 1-methyl-3-(2,2,6-trimethylcyclohexyl)propylamine under controlled conditions. The reaction is carried out in the presence of dimethylamine and hydrochloric acid, resulting in the formation of the dichloride salt. The dihydrate form is obtained by crystallization from an aqueous solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-hydroxytrimethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or alkoxide ions in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Ammonium, (2-hydroxytrimethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s unique structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-hydroxytrimethylene)bis(trimethylammonium) dichloride
- 1,3-Propanediaminium, 2-hydroxy-N,N,N,N,N,N-hexamethyl-, dichloride
- Hexa-N-methyl-N,N’-(2-hydroxy-propanediyl)-di-ammonium
Uniqueness
Ammonium, (2-hydroxytrimethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate stands out due to its specific structural configuration, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high specificity and stability .
Properties
CAS No. |
66968-01-2 |
|---|---|
Molecular Formula |
C33H68Cl2N2O |
Molecular Weight |
579.8 g/mol |
IUPAC Name |
[3-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]-2-hydroxypropyl]-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C33H68N2O.2ClH/c1-25-15-13-21-32(5,6)30(25)19-17-27(3)34(9,10)23-29(36)24-35(11,12)28(4)18-20-31-26(2)16-14-22-33(31,7)8;;/h25-31,36H,13-24H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
OHINFQJUFNEOKA-UHFFFAOYSA-L |
Canonical SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CC(C[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)O)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















